CBB1007
CBB1007
CBB1007 is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor. CBB1007 protect cochlear spiral ganglion neurons against cisplatin-induced damage. CBB1007 promotes the adipogenic differentiation of hESCs. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis.
Brand Name:
Vulcanchem
CAS No.:
1379573-92-8
VCID:
VC0522861
InChI:
InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31)
SMILES:
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
Molecular Formula:
Molecular Weight:
CBB1007
CAS No.: 1379573-92-8
Inhibitors
VCID: VC0522861
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1379573-92-8 |
---|---|
Product Name | CBB1007 |
IUPAC Name | methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate |
Standard InChI | InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) |
Standard InChIKey | IBVRETRIDAQSEM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N |
Appearance | Solid powder |
Description | CBB1007 is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor. CBB1007 protect cochlear spiral ganglion neurons against cisplatin-induced damage. CBB1007 promotes the adipogenic differentiation of hESCs. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CBB1007; CBB-1007; CBB 1007. |
Reference | 1: Singh AK, Chandra N, Bapat SA. Evaluation of Epigenetic Drug Targeting of Heterogenous Tumor Cell Fractions Using Potential Biomarkers of Response in Ovarian Cancer. Clin Cancer Res. 2015 Nov 15;21(22):5151-63. doi: 10.1158/1078-0432.CCR-15-0505. PubMed PMID: 26130461. 2: Li A, He Y, Sun S, Cai C, Li H. Lysine-specific demethylase 1 inhibitors protect cochlear spiral ganglion neurons against cisplatin-induced damage. Neuroreport. 2015 Jun 17;26(9):539-47. doi: 10.1097/WNR.0000000000000386. PubMed PMID: 26011390. 3: Xiong Y, Wang E, Huang Y, Guo X, Yu Y, Du Q, Ding X, Sun Y. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. Stem Cell Rev. 2016 Jun;12(3):298-304. doi: 10.1007/s12015-016-9650-z. PubMed PMID: 27059868; PubMed Central PMCID: PMC4879152. 4: He Y, Yu H, Cai C, Sun S, Chai R, Li H. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis. Mol Neurobiol. 2015 Aug;52(1):196-205. doi: 10.1007/s12035-014-8841-3. PubMed PMID: 25132091. 5: Konovalov S, Garcia-Bassets I. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines. J Ovarian Res. 2013 Oct 29;6(1):75. doi: 10.1186/1757-2215-6-75. PubMed PMID: 24165091; PubMed Central PMCID: PMC4176291. |
PubChem Compound | 72199289 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume